

An In-Depth Technical Guide to Bis-aminooxy-PEG7: Chemical Properties and Reactivity

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Compound of Interest

Compound Name: *Bis-aminooxy-PEG7*

Cat. No.: *B606156*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and common applications of **Bis-aminooxy-PEG7**, a bifunctional linker widely utilized in bioconjugation and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties

Bis-aminooxy-PEG7 is a hydrophilic crosslinker featuring two terminal aminooxy groups separated by a seven-unit polyethylene glycol (PEG) spacer. This structure imparts desirable solubility in aqueous media and provides a flexible linker for conjugating molecules. While extensive quantitative data for this specific molecule is not always publicly available, the following tables summarize its key known properties.

General and Physical Properties

Property	Value	Source
Chemical Name	O-[2-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine	[1]
Synonyms	Bis-(Aminoxy)-PEG7	[2]
CAS Number	1383980-52-6	[1][3]
Molecular Formula	C16H36N2O9	[3]
Molecular Weight	400.47 g/mol	
Appearance	Data not publicly available	
Solubility	Soluble in aqueous media	
Purity	Typically ≥95%	
Storage	Store at -20°C. It is recommended to use aminoxy compounds promptly after reconstitution.	

Spectroscopic Data

Detailed spectroscopic data such as ^1H NMR, ^{13}C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra for **Bis-aminoxy-PEG7** are not consistently published in peer-reviewed literature but are often available from commercial suppliers upon request.

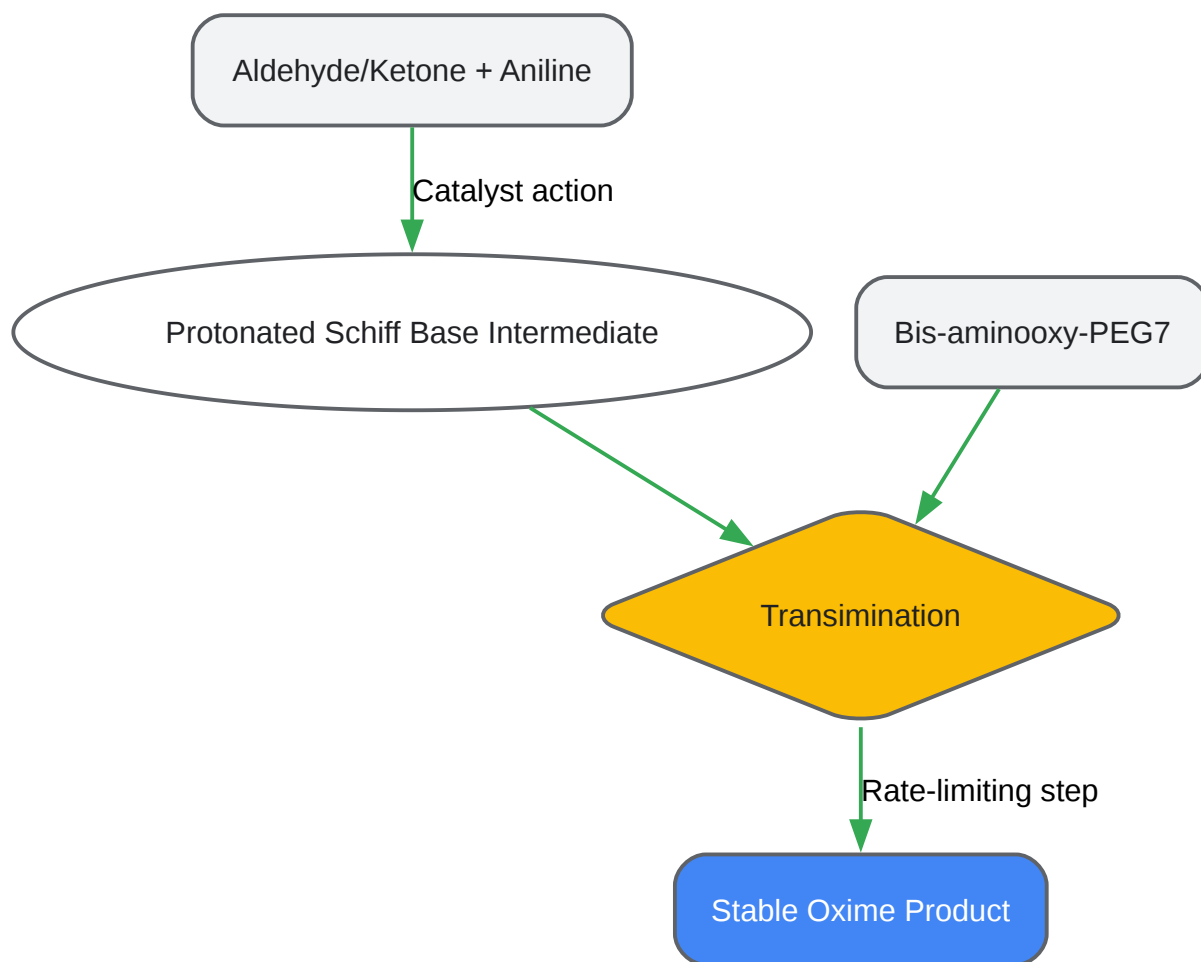
Reactivity and Oxime Ligation

The defining characteristic of **Bis-aminoxy-PEG7** is the reactivity of its terminal aminoxy ($-\text{ONH}_2$) groups. These groups undergo a highly chemoselective reaction with aldehydes and ketones to form a stable oxime linkage. This reaction, known as oxime ligation, is a cornerstone of bioconjugation due to its specificity and the stability of the resulting bond under physiological conditions.

Key Features of Oxime Ligation:

- **Chemoselectivity:** The reaction is highly specific for aldehydes and ketones, avoiding cross-reactivity with other functional groups commonly found in biomolecules, such as amines and thiols.
- **Stability:** The resulting oxime bond is significantly more stable than imine or hydrazone linkages.
- **Reaction Conditions:** The ligation is typically performed in aqueous buffers at a slightly acidic to neutral pH (pH 6.5-7.5).
- **Catalysis:** The reaction rate can be significantly accelerated by the addition of a nucleophilic catalyst, most commonly aniline or its derivatives like p-phenylenediamine. Kinetic studies on model systems show that aniline catalysis can lead to rate constants in the range of 10^1 to $10^3 \text{ M}^{-1}\text{s}^{-1}$.

The general mechanism for aniline-catalyzed oxime formation is depicted below.



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Caption: Aniline-catalyzed oxime ligation mechanism.

Experimental Protocols

While specific protocols for **Bis-aminooxy-PEG7** are often application-dependent, the following provides a general methodology for the conjugation of a protein containing an aldehyde group.

Representative Protocol for Protein Conjugation via Oxime Ligation

Objective: To conjugate an aldehyde-containing protein with **Bis-aminooxy-PEG7**. This protocol is a representative example and may require optimization.

Materials:

- Aldehyde-functionalized protein (e.g., 1-10 mg/mL)
- **Bis-aminooxy-PEG7**
- Coupling Buffer: 0.1 M Phosphate buffer, pH 7.0
- Aniline stock solution: 1 M in DMSO
- Desalting column

Procedure:

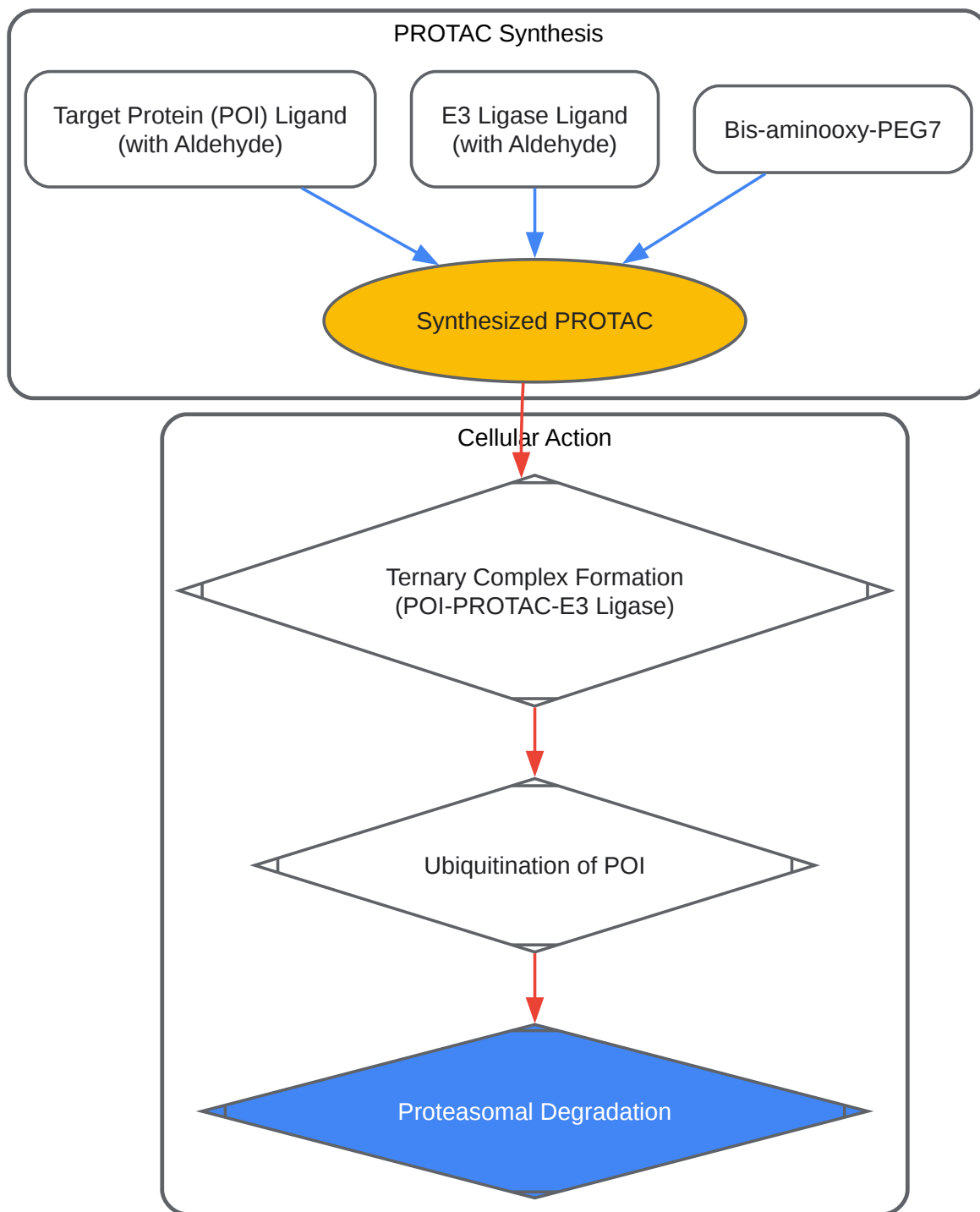
- Protein Preparation: Ensure the aldehyde-functionalized protein is in the coupling buffer at a suitable concentration. If the protein was prepared using periodate oxidation, it's crucial to remove excess periodate via a desalting column equilibrated with the coupling buffer.
- Reagent Preparation: Prepare a stock solution of **Bis-aminooxy-PEG7** in an appropriate solvent (e.g., water or DMSO).
- Ligation Reaction: a. To the protein solution, add the **Bis-aminooxy-PEG7** stock solution to achieve a final concentration typically in a 10- to 50-fold molar excess over the protein. b. Add the aniline stock solution to the reaction mixture to a final concentration of 10-100 mM. c. Incubate the reaction at room temperature for 2-24 hours. The reaction progress can be monitored by techniques such as SDS-PAGE (observing a shift in molecular weight) or mass spectrometry.

- Purification: Remove excess **Bis-aminooxy-PEG7** and aniline catalyst from the conjugated protein using a desalting column or dialysis against a suitable buffer.
- Characterization: Confirm the conjugation and purity of the final product using methods like SDS-PAGE, UV-Vis spectroscopy (if the partner molecule has a chromophore), and mass spectrometry.

Application in PROTAC Development

A significant application of **Bis-aminooxy-PEG7** is its use as a flexible, hydrophilic linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The workflow for PROTAC development using a linker like **Bis-aminooxy-PEG7** involves synthesizing or acquiring a ligand for the target protein and a ligand for an E3 ligase, each functionalized with a compatible group (e.g., an aldehyde) for conjugation with the aminooxy groups of the linker.



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Caption: Workflow for PROTAC synthesis and action.

The length and flexibility of the PEG linker are critical for the successful formation of a productive ternary complex between the target protein and the E3 ligase, ultimately determining the efficiency of protein degradation.

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